Cas no 338403-53-5 (4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime)

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is a specialized organic compound featuring a chlorophenoxy and nitro-substituted benzene core, functionalized with an O-methyloxime group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups enhances its versatility in nucleophilic or electrophilic transformations. The O-methyloxime moiety further increases stability while allowing selective derivatization. Its well-defined molecular architecture supports precise modifications, facilitating applications in heterocyclic synthesis or ligand design. Suitable for controlled reactions, this compound is handled under standard laboratory conditions with appropriate safety measures.
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime structure
338403-53-5 structure
Product name:4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
CAS No:338403-53-5
MF:
Molecular Weight:
CID:4647028

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 化学的及び物理的性質

名前と識別子

    • 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime

計算された属性

  • 精确分子量: 306.041
  • 同位素质量: 306.041
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 76.6A^2

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AI83548-10mg
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
338403-53-5 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI83548-500mg
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
338403-53-5 >90%
500mg
$720.00 2024-04-20
TRC
C151080-25mg
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
338403-53-5
25mg
$ 230.00 2022-06-06
A2B Chem LLC
AI83548-1g
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
338403-53-5 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI83548-1mg
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
338403-53-5 >90%
1mg
$201.00 2024-04-20
TRC
C151080-50mg
4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
338403-53-5
50mg
$ 380.00 2022-06-06
A2B Chem LLC
AI83548-5mg
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
338403-53-5 >90%
5mg
$214.00 2024-04-20

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 関連文献

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloximeに関する追加情報

Introduction to 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 338403-53-5) and Its Emerging Applications in Chemical Biology

The compound 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 338403-53-5) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, comprising a nitro group, a chlorophenyl moiety, and an aldehyde functionality coupled with an O-methyloxime substituent, make it a versatile scaffold for designing novel bioactive molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, emphasizing its role in drug discovery and molecular interactions.

At the heart of the compound's appeal lies its aromatic system, which is modulated by both electrophilic and electron-withdrawing substituents. The nitro group at the 3-position introduces a strong electron-withdrawing effect, influencing the electronic distribution across the benzene ring. This modulation is critical for tuning the reactivity of the molecule, particularly at the 4-position where the 2-chlorophenoxy group is attached. The chlorophenyl ring not only enhances lipophilicity but also provides a site for further functionalization, making it a valuable intermediate in medicinal chemistry.

The aldehyde functionality at the 1-position serves as a reactive handle for various chemical transformations, including condensation reactions with nucleophiles to form Schiff bases or imines. These derivatives have been extensively explored for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of an O-methyloxime group further enriches the compound's potential by introducing oxygen-rich moieties that can interact with biological targets through hydrogen bonding or metal coordination.

In recent years, there has been growing interest in leveraging computational chemistry and machine learning to predict and optimize the biological activity of small molecules. The structural features of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime make it an ideal candidate for these approaches. Studies have demonstrated that molecules with similar scaffolds exhibit promising interactions with enzymes and receptors involved in metabolic pathways relevant to human diseases. For instance, virtual screening campaigns have identified derivatives of this compound as potential inhibitors of kinases and phosphodiesterases, which are key targets in oncology and neurology research.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. The key steps typically include nitration of a chlorobenzene derivative followed by selective methylation of the resulting hydroxyl group to form the O-methyloxime. Advanced techniques such as flow chemistry have been employed to enhance yield and purity while minimizing side reactions. These synthetic advances not only facilitate access to larger quantities of the compound but also enable rapid exploration of structural analogs through combinatorial chemistry approaches.

One of the most compelling aspects of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is its utility as a building block for more complex drug candidates. Researchers have incorporated this scaffold into libraries designed for high-throughput screening (HTS) to identify lead compounds with desired pharmacological profiles. The nitro group can be reduced to an amine, allowing further derivatization into heterocycles or amides, while the aldehyde can participate in condensation reactions with amino acids or peptides to generate peptidomimetics.

Recent publications highlight the compound's role in developing novel therapeutics against infectious diseases. The structural motif has been shown to disrupt bacterial cell wall synthesis by interfering with essential enzymes like penicillin-binding proteins (PBPs). Additionally, its interaction with viral proteases has been explored as a strategy for antiviral drug development. These studies underscore the importance of small molecules like 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime in addressing emerging health challenges through innovative chemical biology approaches.

The compound's physicochemical properties also make it suitable for formulation into various delivery systems. Its moderate solubility in organic solvents allows for encapsulation into liposomes or nanoparticles, enhancing bioavailability and targeted delivery to specific tissues or cells. Such formulations are particularly relevant in oncology, where localized delivery of chemotherapeutic agents can reduce systemic toxicity while improving therapeutic efficacy.

Future directions in research may focus on exploring non-covalent interactions between this compound and biological targets using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. Understanding these interactions at an atomic level will provide insights into mechanisms of action and guide rational design of next-generation derivatives with improved pharmacokinetic profiles. Furthermore, green chemistry principles are being increasingly adopted in synthetic routes to minimize environmental impact while maintaining high yields and purity standards.

In conclusion,4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 338403-53-5) stands out as a multifaceted molecule with broad applications in chemical biology and drug discovery. Its unique structural attributes offer opportunities for designing novel therapeutics across multiple therapeutic areas. As research continues to uncover new biological functions and synthetic methodologies evolve toward sustainability,this compound promises to remain at forefront of innovation in medicinal chemistry.

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